8-Mercapto-1-octanol (CAS 33065-54-2) is a heterobifunctional, 8-carbon alkanethiol procured primarily as a structural passivating agent for gold-based self-assembled monolayers (SAMs) in electrochemical biosensors. Featuring a terminal hydroxyl group and an intermediate alkyl chain length, it forms densely packed monolayers that strike a critical balance between electron transfer efficiency and thermal stability [1]. In commercial biosensor manufacturing, this specific compound is utilized to backfill bare electrode regions, mitigate non-specific protein adsorption, and provide a controlled tunneling barrier for redox reporters . Its precise 8-carbon length makes it a targeted selection for continuous in vivo or serum-based monitoring applications where shorter-chain analogs fail to maintain monolayer integrity at physiological temperatures [1].
Substituting 8-mercapto-1-octanol with common in-class alternatives directly compromises sensor performance and operational longevity. Shorter-chain analogs like 6-mercapto-1-hexanol (MCH), though standard in room-temperature assays, pack poorly and undergo rapid thermal desorption at 37 °C, leading to catastrophic signal drift in physiological fluids [1]. Conversely, longer-chain substitutes such as 11-mercapto-1-undecanol (MUO) form highly stable monolayers but introduce excessive electrical resistance, severely attenuating the faradaic currents required for high-gain electrochemical signaling[1]. Furthermore, replacing the terminal hydroxyl group with a methyl group (e.g., 1-octanethiol) drastically increases the surface contact angle, transforming a bio-repellent interface into a hydrophobic surface highly susceptible to non-specific protein fouling [2].
For continuous monitoring in serum at body temperature, monolayer stability is paramount. Comparative studies on electrochemical aptamer sensors demonstrate that 8-mercapto-1-octanol (MCO) provides vastly superior thermal stability compared to the industry-standard 6-mercapto-1-hexanol (MCH). When operated at 37 °C over 7 days, sensors passivated with MCH suffered approximately 50% more signal loss than those passivated with MCO [1]. Arrhenius kinetics indicate that the desorption rate of the 8-carbon MCO at 37 °C is equivalent to that of the 6-carbon MCH at room temperature [1].
| Evidence Dimension | Signal loss over 7 days at 37 °C |
| Target Compound Data | Baseline signal retention (stable voltammogram quality) |
| Comparator Or Baseline | 6-Mercapto-1-hexanol (MCH) (~50% greater signal loss) |
| Quantified Difference | ~50% improvement in signal preservation over 7 days |
| Conditions | Electrochemical aptamer sensors scanned every 30 seconds in PBS at 37 °C |
Procuring this 8-carbon thiol is essential for manufacturing biosensors intended for physiological temperature applications, as it prevents rapid calibration drift.
While longer alkyl chains improve stability, they exponentially decrease electron tunneling rates. 8-Mercapto-1-octanol strikes an optimal balance for high-gain signaling. Kinetic evaluations using the Laviron formalism reveal that MCO-passivated sensors maintain a robust electron transfer rate constant (k_et) of 18 s⁻¹ [1]. While this is lower than the 33 s⁻¹ observed for the less stable MCH, it remains highly efficient for rapid electrochemical interrogation without the severe signal quenching seen in >10-carbon thiols [1].
| Evidence Dimension | Electron transfer rate constant (k_et) |
| Target Compound Data | 18 s⁻¹ |
| Comparator Or Baseline | 6-Mercapto-1-hexanol (MCH) (33 s⁻¹) |
| Quantified Difference | 15 s⁻¹ reduction, trading excess speed for critical thermal stability |
| Conditions | Methylene blue-modified aptamer sensors on gold electrodes |
This data justifies the selection of 8-mercapto-1-octanol as the ideal passivator that maximizes sensor lifespan without sacrificing necessary signal transduction speeds.
The terminal functional group dictates the wettability and bio-inertness of the SAM. Compared to non-hydroxylated baselines like 1-octanethiol, 8-mercapto-1-octanol maintains a highly ordered monolayer while significantly reducing the water contact angle due to its polar -OH terminus[1]. This hydrophilicity is a strict requirement for preventing the non-specific adsorption of proteins in complex biological matrices, which would otherwise blind the sensor.
| Evidence Dimension | Surface hydrophilicity (Contact Angle) |
| Target Compound Data | Low contact angle (hydrophilic surface) |
| Comparator Or Baseline | 1-Octanethiol (high contact angle, hydrophobic) |
| Quantified Difference | More than 2-fold reduction in contact angle vs non-polar analogs |
| Conditions | Gold electrode SAMs formed in aqueous/ethanolic environments |
Buyers must select the hydroxyl-terminated 8-mercapto-1-octanol over simple alkyl thiols to ensure sensors remain functional and un-fouled in blood, serum, or crude lysates.
Because 8-mercapto-1-octanol resists thermal desorption at 37 °C far better than 6-carbon analogs, it is the premier choice for backfilling gold electrodes in wearable or implantable continuous monitoring devices [1].
When utilizing DNA or PNA probes with specific spacer lengths (e.g., 8-carbon equivalents), 8-mercapto-1-octanol serves as the exact-match blocking thiol. Matching the passivator length to the probe spacer maximizes both sensitivity and specificity, enabling ultra-trace (picomolar) detection limits[2].
The compound's ability to form dense, highly ordered, and hydrophilic monolayers makes it an ideal diluent for mixed SAMs on SPR chips, preventing non-specific protein adsorption during complex lysate screening .
Corrosive;Irritant